2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H8N2O2. It is characterized by the presence of a hydroxy group, a pyrazole ring, and an aldehyde group attached to a benzene ring.
Mechanism of Action
Target of Action
Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antidiabetic, analgesic, and antitumor activities . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, potentially altering the function of the target proteins .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can participate in nucleophilic addition-elimination reactions
Cellular Effects
Similar compounds have been found to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction .
Molecular Mechanism
Similar compounds have been found to react via an SN1 pathway, via the resonance stabilized carbocation .
Dosage Effects in Animal Models
Similar compounds were found to be safe and well-tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration, respectively .
Metabolic Pathways
Similar compounds have been found to participate in free radical reactions .
Transport and Distribution
Similar compounds have been found to react via an SN1 pathway, via the resonance stabilized carbocation , which may influence its distribution within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with phenylhydrazine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-Hydroxy-4-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of catalytic materials and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde
- 2-(1H-Pyrazol-1-yl)benzaldehyde
Uniqueness
2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-hydroxy-4-pyrazol-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-8-2-3-9(6-10(8)14)12-5-1-4-11-12/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGEPDTGSUJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780164-03-5 |
Source
|
Record name | 2-hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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